4-(Pyridin-4-ylmethyl)oxane-4-carboxylic acid 4-(Pyridin-4-ylmethyl)oxane-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1393330-61-4
VCID: VC7411591
InChI: InChI=1S/C12H15NO3/c14-11(15)12(3-7-16-8-4-12)9-10-1-5-13-6-2-10/h1-2,5-6H,3-4,7-9H2,(H,14,15)
SMILES: C1COCCC1(CC2=CC=NC=C2)C(=O)O
Molecular Formula: C12H15NO3
Molecular Weight: 221.256

4-(Pyridin-4-ylmethyl)oxane-4-carboxylic acid

CAS No.: 1393330-61-4

Cat. No.: VC7411591

Molecular Formula: C12H15NO3

Molecular Weight: 221.256

* For research use only. Not for human or veterinary use.

4-(Pyridin-4-ylmethyl)oxane-4-carboxylic acid - 1393330-61-4

Specification

CAS No. 1393330-61-4
Molecular Formula C12H15NO3
Molecular Weight 221.256
IUPAC Name 4-(pyridin-4-ylmethyl)oxane-4-carboxylic acid
Standard InChI InChI=1S/C12H15NO3/c14-11(15)12(3-7-16-8-4-12)9-10-1-5-13-6-2-10/h1-2,5-6H,3-4,7-9H2,(H,14,15)
Standard InChI Key DMDHJBQCCXONNH-UHFFFAOYSA-N
SMILES C1COCCC1(CC2=CC=NC=C2)C(=O)O

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a six-membered oxane ring fused to a pyridine moiety via a methylene bridge. The carboxylic acid group at the 4-position introduces polarity and hydrogen-bonding capabilities, critical for interactions in biological systems . Key structural attributes include:

  • Oxane Ring: A saturated oxygen-containing heterocycle contributing to conformational flexibility.

  • Pyridin-4-ylmethyl Substituent: An aromatic nitrogen heterocycle that enhances electronic delocalization and potential π-π stacking interactions.

  • Carboxylic Acid Functional Group: A proton donor/acceptor site enabling salt formation and coordination chemistry.

The three-dimensional conformation, stabilized by intramolecular hydrogen bonding between the carboxylic acid and pyridine nitrogen, influences its reactivity and solubility .

Synthesis and Characterization

Synthetic Pathways

The synthesis of 4-(Pyridin-4-ylmethyl)oxane-4-carboxylic acid typically involves multi-step protocols:

  • Oxane Ring Formation: Cyclization of diols or epoxides under acidic or basic conditions.

  • Pyridine Substitution: Alkylation or nucleophilic substitution to introduce the pyridin-4-ylmethyl group.

  • Carboxylic Acid Installation: Oxidation of a primary alcohol or hydrolysis of a nitrile precursor .

A representative route begins with 4-hydroxymethyltetrahydropyran, which undergoes Mitsunobu coupling with pyridin-4-ylmethanol, followed by oxidation of the resultant alcohol to the carboxylic acid .

Purification and Quality Control

Industrial-scale production achieves ≥95% purity via recrystallization from ethanol/water mixtures or chromatographic methods . Critical quality parameters include:

ParameterSpecificationMethod
Purity≥95%HPLC
Melting Point152–154°CDifferential Scanning Calorimetry
Residual Solvents<0.1% (v/v)Gas Chromatography

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 25 mg/mL) but limited aqueous solubility (0.8 mg/mL at pH 7) . Stability studies indicate no degradation under inert atmospheres at 25°C for 12 months, though hydrolysis of the ester analogs occurs under acidic or alkaline conditions .

Spectroscopic Data

  • IR (KBr): νmax\nu_{\text{max}} 1685 cm1^{-1} (C=O stretch), 2550 cm1^{-1} (O-H stretch) .

  • 1^1H NMR (400 MHz, DMSO-d6): δ 8.52 (d, 2H, pyridine-H), 7.35 (d, 2H, pyridine-H), 3.85–3.70 (m, 4H, oxane-H), 2.90 (s, 2H, CH2_2) .

Comparative Structural Analysis

Analogous Compounds

The compound’s uniqueness becomes evident when compared to structurally related molecules:

CompoundKey Structural DifferencesBiological Activity
4-(Pyridin-2-ylmethyl)oxane-4-carboxylic acidPyridine substitution at 2-positionAltered receptor affinity
4-(Oxan-4-ylmethoxy)pyridine-2-carboxylic acidEther linkage vs. methylene bridgeEnhanced solubility
4-(Pyridin-4-yl)oxane-4-carbonitrileNitrile vs. carboxylic acidIncreased lipophilicity

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. Its carboxylic acid group facilitates conjugation to polymeric carriers for prodrug development .

Material Science

Functionalization of the oxane ring enables the creation of metal-organic frameworks (MOFs) with applications in gas storage and catalysis. The pyridine moiety acts as a ligand for transition metals like palladium and ruthenium .

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